Itraconazole

Description

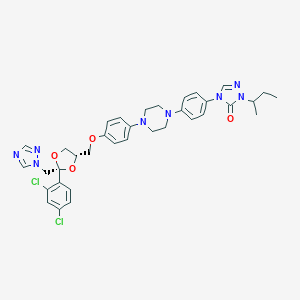

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-ZPGVKDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023180 | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | Itraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itraconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Itraconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the broad-spectrum antifungal agent, itraconazole. It is intended for an audience with a strong background in medicinal chemistry, pharmacology, and drug development. The document details the historical context of its discovery by Janssen Pharmaceutica, its mechanism of action, and a detailed exposition of its chemical synthesis pathways, including experimental protocols for key reactions.

Discovery and Development of this compound

This compound was discovered in the late 1970s by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson.[1][2][3] The discovery was part of a broader research effort to develop more effective and safer azole-based antifungal agents, moving from the earlier imidazole class to the triazole class of compounds.[1] this compound was patented in 1978 and received its first approval for medical use in the United States in 1992.[4]

The development of this compound was a significant advancement in antifungal therapy, offering a broader spectrum of activity compared to its predecessors.[5] Its development addressed the need for orally active antifungals with an improved safety profile for treating systemic mycoses.

Below is a logical workflow illustrating the key phases in the discovery and development of this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.

Chemical Synthesis of this compound

The synthesis of this compound is a complex multi-step process that can be approached through either a linear or a more efficient convergent synthesis strategy. The convergent approach involves the separate synthesis of two key intermediates, which are then coupled to form the final this compound molecule.

The two primary intermediates are:

-

Intermediate I (The Dioxolane Core): cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

-

Intermediate II (The Triazolone Side Chain): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

The following diagram illustrates a convergent synthesis pathway for this compound.

Experimental Protocols

The following protocols are compiled from various patents and publications and represent plausible methods for the synthesis of this compound and its key intermediates.

3.1.1. Synthesis of Intermediate I: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

-

Step 1: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol This intermediate can be prepared from 2-bromo-2',4'-dichloroacetophenone and glycerol. The reaction involves a ketalization step.

-

Step 2: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

-

Reagents: cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol, 1,2,4-triazole, potassium carbonate, dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of cis-bromo ester (0.022 mol), anhydrous potassium carbonate (0.086 mol), water (1.2 g), 1,2,4-triazole (0.090 mol), and polyethylene glycol 600 (0.1 g) in DMSO (50 g) is heated to 189°C and reacted for 15 hours. After completion, water is added, and the product is extracted with dichloromethane. The organic layer is evaporated, and the crude product is recrystallized from ethyl acetate.[6]

-

Yield: ~82.4%

-

-

Step 3: Mesylation to yield Intermediate I The alcohol from the previous step is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield the final mesylated intermediate.

3.1.2. Synthesis of Intermediate II: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

This intermediate is synthesized in a multi-step process starting from 1-acetyl-4-(4-hydroxyphenyl)piperazine. The synthesis involves the formation of a triazolone ring followed by N-alkylation.

-

Step 1: Formation of the Triazolone Ring This involves a sequence of reactions starting with the condensation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with p-nitrochlorobenzene, followed by reduction of the nitro group, acylation, reaction with hydrazine hydrate, and cyclization to form the triazolone ring.

-

Step 2: N-Alkylation

-

Reagents: 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, 2-bromobutane, potassium hydroxide, DMSO.

-

Procedure: The triazolone intermediate is reacted with 2-bromobutane in the presence of potassium hydroxide in DMSO to yield the N-alkylated product.[7] A subsequent demethylation step (e.g., using HBr) is required to expose the free hydroxyl group.

-

3.1.3. Final Coupling Reaction to Synthesize this compound

-

Reagents: Intermediate I, Intermediate II, sodium hydroxide (or potassium hydroxide), toluene, and a phase transfer catalyst (e.g., TEBA).

-

Procedure: In a reaction flask, add water (140 g), sodium hydroxide (45 g), toluene (180 g), Intermediate II (10 g), Intermediate I (12 g), hydrazine hydrate (0.1 g), and TEBA (1.0 g). The mixture is heated to 110°C and refluxed for 8 hours. After the reaction is complete, it is cooled to 40°C, and the aqueous layer is separated. The organic layer is further cooled to room temperature, and the crude this compound is collected by filtration.[8]

-

Yield: ~95.0%

3.1.4. Purification of this compound

-

Procedure: The crude this compound is dissolved in a mixed solvent of dichloromethane and methanol (e.g., 1:2 v/v). A mixture of activated carbon and silica gel is added, and the solution is stirred at 30-35°C for a period for decolorization. The mixture is then filtered, and the filtrate is concentrated to remove dichloromethane. The purified this compound crystallizes out from methanol and is collected by filtration.[9]

Quantitative Data on Synthesis

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, compiled from various sources.

Table 1: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

| Parameter | Value | Reference |

| Starting Material | cis-bromo ester (0.022 mol) | [6] |

| Reagents | 1,2,4-triazole (0.090 mol), K₂CO₃ (0.086 mol), PEG 600 (0.1 g), H₂O (1.2 g), DMSO (50 g) | [6] |

| Reaction Temperature | 189°C | [6] |

| Reaction Time | 15 hours | [6] |

| Yield | 82.4% | [6] |

| Purity | 87.60% (isomer content 10.5%) | [6] |

Table 2: Final Coupling Reaction to Synthesize this compound

| Parameter | Value | Reference |

| Intermediate I | 12 g | [8] |

| Intermediate II | 10 g | [8] |

| Reagents | NaOH (45 g), Toluene (180 g), H₂O (140 g), Hydrazine hydrate (0.1 g), TEBA (1.0 g) | [8] |

| Reaction Temperature | 110°C (reflux) | [8] |

| Reaction Time | 8 hours | [8] |

| Yield | 95.0% | [8] |

| Purity (crude) | >99% (foreign matter content 0.60%) | [8] |

Spectroscopic Data of this compound

The structural elucidation of this compound and its intermediates relies on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the molecule. Studies have detailed the chemical shifts of this compound in different solvents and under varying pH conditions, which helped in identifying the sites of protonation. Solid-state NMR has also been employed to investigate the internal structure and dynamics of this compound.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound and its impurities. The protonated molecular ion of this compound is observed at m/z 705.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups present in the this compound molecule.

This guide provides a foundational understanding of the discovery and synthesis of this compound, intended to support further research and development in the field of antifungal agents. For more specific details, the reader is encouraged to consult the cited patents and research articles.

References

- 1. Investigation of the Detailed Internal Structure and Dynamics of this compound by Solid-State NMR Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: pharmacology, clinical experience and future development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic method of this compound key intermediate triazole compounds - Eureka | Patsnap [eureka.patsnap.com]

- 4. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 5. CN101012222A - Method of synthesizing this compound - Google Patents [patents.google.com]

- 6. CN109293642A - A kind of purification and purification method of this compound - Google Patents [patents.google.com]

- 7. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in this compound and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Itraconazole on Ergosterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole, a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed technical overview of the molecular mechanism by which this compound inhibits ergosterol synthesis, a critical pathway for fungal survival. We will delve into the specific enzymatic target of this compound, the consequent alterations in sterol composition, and the downstream effects on fungal cell physiology. This document also presents a compilation of quantitative data on this compound's activity, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to human health, especially in immunocompromised individuals. The selective toxicity of antifungal agents is paramount, and targeting pathways unique to fungi is a cornerstone of antifungal drug development. One such pathway is the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[1][2] this compound is a potent antifungal drug that effectively targets this pathway, leading to its widespread clinical use.[1] Understanding the precise mechanism of action of this compound is crucial for optimizing its therapeutic use, overcoming resistance, and designing novel antifungal agents.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (also known as CYP51 or Erg11p).[1][3][4] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[5]

This compound's efficacy stems from its high affinity for the fungal CYP51 enzyme. The triazole moiety of the this compound molecule binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[6][7] This interaction is highly specific, and this compound exhibits a significantly lower affinity for the human ortholog of CYP51, which is involved in cholesterol biosynthesis, thus contributing to its therapeutic index.[8] The long side chain of this compound further interacts with residues in the substrate access channel of the fungal enzyme, enhancing its inhibitory potency.[6]

The inhibition of lanosterol 14-alpha-demethylase leads to two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.[1][9] Since ergosterol is essential for maintaining the fluidity, permeability, and integrity of the fungal cell membrane, its depletion leads to a dysfunctional membrane.[1][2]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14-alpha-methylated sterol precursors.[8][10][11] These aberrant sterols get incorporated into the fungal cell membrane, disrupting its normal structure and function.[10][11] The accumulation of these toxic intermediates is believed to contribute significantly to the antifungal activity of this compound.[10]

Ultimately, the combination of ergosterol depletion and the accumulation of toxic sterols leads to increased membrane permeability, leakage of essential cellular components, inhibition of fungal growth, and ultimately, cell death.[1]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Binding Affinity of this compound to CYP51

| Fungal Species | Dissociation Constant (Kd) | Reference |

| Malassezia globosa | 2 ± 1 nM | [12] |

| Candida albicans | 10 to 26 µM (under oxidative conditions) | [13] |

Table 2: In Vitro Susceptibility of Pathogenic Fungi to this compound (IC50 Values)

| Fungal Species | IC50 Range (µg/mL) | Reference |

| Aspergillus fumigatus | 0.25 to >16 | [14] |

| Candida albicans | 0.008 - 0.016 | [15] |

| Candida krusei | 0.13 - 0.25 | [16] |

| Candida parapsilosis | 0.13 | [16] |

| Cryptococcus neoformans | ~0.0032 (growth inhibition) | [11] |

| Leishmania mexicana mexicana | 0.15 µM (ergosterol synthesis inhibition) | [8] |

| Trichophyton mentagrophytes | 0.125 | [17][18] |

| Madurella mycetomatis | 0.008 - 1 | [19] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the measured activity.

Experimental Protocols

Determination of IC50 by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[17][18]

Materials:

-

Fungal isolates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution (dissolved in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (492 nm)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain sporulating colonies.

-

Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the spore suspension to the desired concentration (e.g., 0.5-2.5 x 10^4 CFU/mL) using a hemocytometer or spectrophotometer.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.03125 to 16 µg/mL.[20]

-

Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared fungal suspension.

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.

-

-

Reading and Analysis:

-

Determine the fungal growth by measuring the optical density (OD) at 492 nm using a microplate reader.

-

The IC50 is defined as the lowest drug concentration that causes a 50% reduction in growth compared to the drug-free control.

-

Quantification of Fungal Ergosterol by HPLC

This protocol provides a general framework for the extraction and quantification of ergosterol from fungal biomass.[21][22][23][24][25]

Materials:

-

Fungal biomass (lyophilized or fresh)

-

Methanol

-

Potassium hydroxide (KOH)

-

n-Hexane or Heptane

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Ergosterol standard

Procedure:

-

Saponification and Extraction:

-

Weigh a known amount of fungal biomass.

-

Add a solution of 10% KOH in methanol to the biomass.

-

Incubate at 80-85°C for 1-2 hours to saponify the lipids and release ergosterol.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids (including ergosterol) by adding n-hexane or heptane and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic phase containing the ergosterol.

-

Repeat the extraction process on the lower aqueous phase to maximize recovery.

-

-

Sample Preparation for HPLC:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., methanol or isopropanol).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Inject the sample onto the C18 column.

-

Elute the ergosterol using an isocratic mobile phase (e.g., 100% methanol) at a constant flow rate.

-

Detect the ergosterol by its absorbance at 282 nm.

-

Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated from known concentrations of an ergosterol standard.

-

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on lanosterol 14-alpha-demethylase.

Experimental Workflow for IC50 Determination

Caption: A streamlined workflow for determining the IC50 of this compound using the broth microdilution method.

Downstream Consequences of this compound Action

Caption: Logical flow of the downstream cellular effects resulting from the inhibition of ergosterol synthesis by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A three-dimensional model of lanosterol 14alpha-demethylase of Candida albicans and its interaction with azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Perturbation of sterol biosynthesis by this compound and ketoconazole in Leishmania mexicana mexicana infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]

- 10. Accumulation of 3-Ketosteroids Induced by this compound in Azole-Resistant Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of this compound on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Determination of minimum inhibitory concentrations of this compound, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Epidemiological cut‐off values for this compound and ravuconazole for Madurella mycetomatis, the most common causative agent of mycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microdilution Susceptibility Testing of Amphotericin B, this compound, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. journals.asm.org [journals.asm.org]

- 25. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Itraconazole CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections.[1] First synthesized in the early 1980s, it is on the World Health Organization's List of Essential Medicines.[2] Beyond its established antifungal activity, recent research has unveiled its potential in oncology through the inhibition of the Hedgehog signaling pathway and angiogenesis.[2][3] This guide provides a comprehensive overview of the core technical aspects of this compound, including its chemical identity, mechanisms of action, pharmacokinetic profile, and relevant experimental data.

Chemical Identity

-

IUPAC Nomenclature: 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one[7]

Mechanism of Action

This compound's therapeutic effects stem from multiple distinct molecular mechanisms.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the disruption of the fungal cell membrane's integrity.[8][9] It achieves this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][9] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][9] The inhibition of this step leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately resulting in fungal cell death.[9] Due to its higher affinity for fungal cytochrome P450 enzymes over mammalian ones, this compound exhibits selective toxicity.[8]

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

This compound has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a mechanism distinct from its antifungal action.[3][10] The Hh pathway is crucial during embryonic development and has been implicated in the growth of various tumors when aberrantly activated.[3] this compound acts on the Smoothened (Smo) protein, a key component of the Hh pathway, preventing its ciliary accumulation that is normally induced by Hh stimulation.[3][10] This inhibition of the Hh pathway has been shown to suppress the growth of tumors like medulloblastoma.[3][10]

Pharmacokinetics

This compound is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme system.[11] Its absorption is enhanced when taken with food.[12] The drug is highly lipophilic, leading to accumulation in fatty tissues, skin, and nails.[1]

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2.8 - 6.0 hours | Single oral dose with a meal | [13] |

| Elimination Half-Life (t½) | 15 - 42 hours | Increases with chronic dosing | [13][14] |

| Bioavailability | ~55% | Oral solution | [11] |

| Protein Binding | >99% | In plasma | [8] |

| Excretion | 3-18% in feces, <0.03% unchanged in urine | Primarily as metabolites | [11] |

| Mean Peak Plasma Concentration (Cmax) - Day 1 | 110 ng/mL | 100 mg once daily | [13] |

| 272 ng/mL | 200 mg once daily | [13] | |

| 553 ng/mL | 200 mg twice daily | [13] | |

| Mean Peak Plasma Concentration (Cmax) - Day 15 | 412 ng/mL | 100 mg once daily | [12] |

| 1,070 ng/mL | 200 mg once daily | [12] | |

| 1,980 ng/mL | 200 mg twice daily | [12] |

Synthesis Overview

The synthesis of this compound is a multi-step process. A key final step involves the condensation of a triazolone intermediate with a dioxolane side chain.[15][16] Specifically, 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one is reacted with cis-2-[(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-methyl-methanesulfonate in the presence of a base and a solvent like dimethyl sulfoxide (DMSO).[15][17]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Microdilution Method)

This protocol outlines a general procedure for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in a microdilution plate using an appropriate growth medium (e.g., RPMI 1640).

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a standardized inoculum suspension of yeast cells or conidia in sterile water, adjusting the concentration to a specified range (e.g., 10³ to 4 x 10⁴ cells/mL).[18]

-

Inoculation: Add a standardized volume of the fungal inoculum to each well of the microdilution plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

-

MIC Determination: Determine the MIC by visually inspecting for the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. Alternatively, spectrophotometric readings can be used for a more quantitative assessment.[18]

Clinical Efficacy Data

The following table summarizes data from selected clinical trials of this compound in different indications.

| Indication | Dosage Regimen | Treatment Duration | Outcome Measure | Result | Reference |

| Tinea Corporis/Cruris | 100 mg/day | Until cure | Cure Rate | - | [19] |

| 200 mg/day | Until cure | Cure Rate | No significant difference from 100 mg | [19] | |

| 400 mg/day | Until cure | Cure Rate | Significantly higher than 100 mg & 200 mg | [19] | |

| Toenail Onychomycosis | 200 mg/day (single tablet) | 12 weeks | Complete Cure | Non-inferior to 2x100mg capsules | [20] |

| Fungal Prophylaxis (Neutropenic Patients) | 100 mg twice daily | - | Systemic Fungal Infections | 6% vs 19% in placebo (profound neutropenia) | [21] |

| Fungal Prophylaxis (Neutropenic Patients) | 2.5 mg/kg every 12 hours (oral solution) | - | Deep Fungal Infections | 24% vs 33% in placebo | [22] |

| Chronic Pulmonary Aspergillosis | - | 6 months | Favorable Response | 76% | [23] |

Conclusion

This compound remains a cornerstone in the management of fungal diseases, with a well-characterized mechanism of action targeting ergosterol biosynthesis. Its pharmacokinetic profile is complex, exhibiting dose-dependent behavior and significant inter-subject variability. The discovery of its inhibitory effects on the Hedgehog signaling pathway has opened new avenues for its application in oncology. This guide provides core technical data to support further research and development efforts involving this versatile therapeutic agent.

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. This compound, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacokinetics of this compound following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 16. CN101012222A - Method of synthesizing this compound - Google Patents [patents.google.com]

- 17. WO2011121594A1 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Effect of Different this compound Dosing Regimens on Cure Rates, Treatment Duration, Safety, and Relapse Rates in Adult Patients With Tinea Corporis/Cruris: A Randomized Clinical Trial [pubmed.ncbi.nlm.nih.gov]

- 20. Randomized, placebo-controlled, phase 3 study of this compound for the treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. This compound oral solution as prophylaxis for fungal infections in neutropenic patients with hematologic malignancies: a randomized, placebo-controlled, double-blind, multicenter trial. GIMEMA Infection Program. Gruppo Italiano Malattie Ematologiche dell' Adulto - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Itraconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the management of various mycotic infections. Its complex molecular architecture, characterized by three chiral centers, gives rise to a rich stereoisomeric landscape that significantly influences its pharmacological profile. This technical guide provides a comprehensive exploration of the chemical structure of this compound and a detailed analysis of its eight stereoisomers. The document elucidates the distinct physicochemical and biological properties of these stereoisomers, supported by quantitative data and detailed experimental protocols for their synthesis and separation. Visual representations of the molecular structures and experimental workflows are provided to facilitate a deeper understanding of the stereochemical nuances of this important therapeutic agent.

Chemical Structure of this compound

This compound possesses a complex chemical structure, formally named (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ2-1,2,4-triazolin-5-one.[1] Its molecular formula is C₃₅H₃₈Cl₂N₈O₄, with a molar mass of 705.64 g·mol⁻¹.[1][2] The structure is characterized by a central piperazine ring linking a dichlorophenyl-dioxolane moiety and a triazolinone group with a sec-butyl side chain.

The key feature of this compound's structure is the presence of three chiral centers, which are located at the C2 and C4 positions of the dioxolane ring and the C2' position of the sec-butyl side chain.[3][4][5] This results in the theoretical possibility of 2³ = 8 stereoisomers. The commercially available this compound is not a single entity but a 1:1:1:1 racemic mixture of four cis-diastereomers.[2][3][4] In the cis configuration, the substituents on the dioxolane ring are on the same side.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Itraconazole triazole antifungal class characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core characteristics of itraconazole, a prominent member of the triazole class of antifungal agents. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and mechanisms of fungal resistance. It also includes detailed experimental protocols and summaries of key quantitative data to support further research and development in the field of antifungal therapeutics.

Core Characteristics of the this compound Triazole Antifungal Class

This compound is a synthetic, broad-spectrum triazole antifungal agent.[1] Triazole antifungals are characterized by a five-membered ring containing three nitrogen atoms.[1] This structural feature is key to their mechanism of action and selective toxicity against fungal pathogens.

Mechanism of Action

The primary mechanism of action of this compound, like other azole antifungals, is the inhibition of ergosterol synthesis, an essential component of the fungal cell membrane.[2][3] this compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol.[4] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3]

Beyond its antifungal activity, this compound has been shown to possess anti-angiogenic and anti-cancer properties. It can inhibit the Hedgehog signaling pathway by acting on the Smoothened (Smo) receptor, a mechanism distinct from its effect on sterol biosynthesis.[5][6] this compound also interferes with vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis.[7][8]

Pharmacokinetics

The pharmacokinetic profile of this compound is complex and exhibits significant inter-individual variability.

-

Absorption: Oral absorption of this compound is variable and is enhanced by food and an acidic environment.[9]

-

Distribution: this compound is highly lipophilic and extensively protein-bound (over 99%), leading to high concentrations in tissues, particularly the skin, nails, and adipose tissue, but low levels in bodily fluids.[10]

-

Metabolism: It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Its major active metabolite is hydroxy-itraconazole, which also possesses antifungal activity.[9]

-

Excretion: The metabolites are primarily excreted in the urine and feces.[9]

Pharmacodynamics

This compound generally exhibits fungistatic activity, meaning it inhibits fungal growth rather than directly killing the fungal cells. However, at high concentrations against certain fungi, it may exert fungicidal effects. Its activity is broad-spectrum, encompassing a wide range of yeasts, molds, and dimorphic fungi.[9]

Resistance Mechanisms

Fungal resistance to this compound can develop through several mechanisms:

-

Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of this compound to its target.[11]

-

Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.

-

Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol synthesis can lead to a reduced dependency on the targeted pathway.

Quantitative Data

In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against common fungal pathogens. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Candida albicans | 0.0125 - >16 | 0.125 | >16 | [12] |

| Candida glabrata | ≤0.03 - >16 | 0.5 | 4 | [13] |

| Candida parapsilosis | ≤0.03 - 4 | 0.125 | 0.5 | [12] |

| Candida tropicalis | ≤0.03 - 8 | 0.125 | 0.5 | [12] |

| Candida krusei | 0.125 - 2 | 0.25 | 0.5 | [12] |

Table 1: this compound MIC Data for Candida Species.

| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 0.12 - >16 | 0.25 | 1 | [14][15] |

| Aspergillus flavus | 0.12 - 2 | 0.5 | 1 | [15] |

| Aspergillus niger | 0.12 - 2 | 0.5 | 1 | [15] |

| Aspergillus terreus | 0.25 - 2 | 0.5 | 1 | [15] |

Table 2: this compound MIC Data for Aspergillus Species.

Pharmacokinetic Parameters in Humans

The table below presents key pharmacokinetic parameters of this compound in healthy human subjects after oral administration.

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | ~3-5 hours | [16] |

| Peak Plasma Concentration (Cmax) | 150 - 250 ng/mL (single 100 mg dose) | [10] |

| Area Under the Curve (AUC) | Varies significantly with dosing regimen and formulation | [10] |

| Elimination Half-life (t½) | ~24-42 hours (at steady state) | [9] |

| Protein Binding | >99% | [10] |

Table 3: Pharmacokinetic Parameters of this compound in Humans.

Cytochrome P450 Inhibition

This compound is a potent inhibitor of CYP3A4, which can lead to significant drug-drug interactions.

| Parameter | Value | Reference(s) |

| Unbound Inhibition Constant (Ki) for CYP3A4 | 1.3 nM | [1] |

| Unbound IC50 for CYP3A4 | 6.1 nM | [1] |

Table 4: this compound Inhibition of Cytochrome P450 3A4. Note that metabolites of this compound, such as hydroxy-itraconazole, also contribute significantly to CYP3A4 inhibition.[1][17]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A4 / EUCAST E.Def 7.3.2)

This protocol is a generalized summary based on the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for yeast susceptibility testing.[18][19]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a fungal isolate.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0)

-

96-well microtiter plates

-

Fungal isolate

-

Sterile saline or water

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 1600 µg/mL).

-

Preparation of Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

-

Inoculum Preparation:

-

Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.

Quantification of Ergosterol in Fungal Cells

This protocol provides a general method for extracting and quantifying ergosterol from fungal biomass using High-Performance Liquid Chromatography (HPLC).[20][21]

Objective: To measure the ergosterol content in a fungal sample as an indicator of fungal biomass.

Materials:

-

Fungal cell pellet

-

Methanol

-

Potassium hydroxide (KOH)

-

n-Hexane

-

HPLC system with a UV detector

-

C18 HPLC column

-

Ergosterol standard

Procedure:

-

Saponification:

-

To a known weight of fungal cell pellet, add a solution of KOH in methanol (e.g., 10% w/v).

-

Heat the mixture at a high temperature (e.g., 80-90°C) for a defined period (e.g., 1-2 hours) to hydrolyze the ergosterol esters.

-

-

Extraction:

-

After cooling, add water and n-hexane to the mixture.

-

Vortex vigorously to extract the ergosterol into the n-hexane (organic) phase.

-

Centrifuge to separate the phases and carefully collect the upper n-hexane layer.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

-

Drying and Reconstitution:

-

Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or isopropanol).

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto the HPLC system.

-

Separate the components using a C18 column with an appropriate mobile phase (e.g., methanol).

-

Detect ergosterol using a UV detector at its characteristic absorbance maximum (around 282 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of an ergosterol standard.

-

Quantify the amount of ergosterol in the sample by comparing its peak area to the standard curve.

-

Lanosterol 14α-Demethylase Activity Assay

This is a representative protocol for measuring the enzymatic activity of lanosterol 14α-demethylase.[4][22]

Objective: To determine the inhibitory effect of this compound on the activity of lanosterol 14α-demethylase.

Materials:

-

Recombinant lanosterol 14α-demethylase (CYP51)

-

NADPH-cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound

-

Method for detecting the product (e.g., HPLC or mass spectrometry)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the reaction buffer, recombinant lanosterol 14α-demethylase, and NADPH-cytochrome P450 reductase.

-

Add this compound at various concentrations to different reaction vessels to determine its inhibitory effect. Include a control reaction without any inhibitor.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol, and the cofactor, NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time.

-

Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or an organic solvent).

-

Product Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent.

-

Analyze the extract using HPLC or mass spectrometry to separate and quantify the amount of product formed (the demethylated lanosterol).

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction in the presence and absence of this compound.

-

Determine the IC50 (the concentration of this compound that causes 50% inhibition of the enzyme activity) and the inhibition constant (Ki) to quantify the potency of this compound as an inhibitor.

-

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Caption: this compound inhibits lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Hedgehog Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.

Anti-Angiogenic Mechanism of this compound via VEGF Signaling Inhibition

Caption: this compound exerts anti-angiogenic effects by inhibiting VEGFR2 trafficking and signaling.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. Role of this compound metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antifungal Drug this compound Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antifungal drug this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The clinical pharmacokinetics of this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Avian Aspergillus fumigatus Strains Resistant to both this compound and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility of yeasts for fluconazole and this compound. Evaluation of a microdilution test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. In vitro susceptibility of respiratory isolates of Aspergillus species to this compound and amphotericin B. acquired resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Intrapulmonary Pharmacokinetics and Pharmacodynamics of this compound and 14-Hydroxythis compound at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Contribution of this compound metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 22. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

Itraconazole's Inhibition of Fungal Cytochrome P450: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Itraconazole, a broad-spectrum triazole antifungal agent, serves as a cornerstone in the management of systemic mycoses. Its efficacy is rooted in the targeted disruption of a critical fungal-specific metabolic pathway: ergosterol biosynthesis. This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). We will explore the ergosterol biosynthesis pathway, present quantitative data on this compound's inhibitory activity, detail the downstream cellular consequences, and provide comprehensive protocols for key experimental assays used in its study. Visualizations of the core pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is an indispensable component of the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1] Its biosynthesis is a complex, multi-enzyme process that represents a primary target for antifungal therapy due to its absence in mammalian cells, which utilize cholesterol instead.[2] The pathway can be broadly divided into several stages, beginning with the mevalonate pathway and culminating in the late pathway where ergosterol is synthesized from lanosterol.[2][3]

A pivotal enzyme in this late pathway is lanosterol 14α-demethylase, encoded by the ERG11 gene.[4] This cytochrome P450-dependent enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol (or its precursor eburicol in some fungi), a rate-limiting step in the formation of mature ergosterol.[3] The inhibition of this single enzyme has profound consequences for fungal viability.

Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51 by this compound.

Mechanism of this compound Inhibition of Fungal Cytochrome P450 (CYP51)

This compound exerts its antifungal effect by directly targeting and inhibiting lanosterol 14α-demethylase (CYP51).[5] As a member of the triazole class, this compound's molecular structure is key to its mechanism. The nitrogen atom (N4) in the triazole ring of the this compound molecule coordinates with the heme iron atom located in the active site of the CYP51 enzyme.[6] This binding is a high-affinity interaction that effectively blocks the enzyme's ability to bind its natural substrate, lanosterol.[7]

The inhibition of CYP51 leads to two primary detrimental outcomes for the fungal cell:

-

Ergosterol Depletion: The primary function of the pathway is halted, leading to a progressive depletion of ergosterol from the fungal membranes. This compromises membrane integrity, increases permeability, and disrupts the function of essential membrane-bound enzymes and transport proteins.[5][8]

-

Toxic Sterol Accumulation: The blockage of lanosterol demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[9] These methylated sterols are incorporated into the fungal membrane, where they are unable to properly fulfill the functions of ergosterol. Their presence disrupts the normal packing of phospholipids, leading to increased membrane stress, altered fluidity, and ultimately, the cessation of fungal growth (a fungistatic effect).[9]

References

- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of this compound on cytochrome P-450-dependent sterol 14 alpha-demethylation and reduction of 3-ketosteroids in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

Itraconazole molecular formula and molecular weight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties and mechanisms of action of Itraconazole, a broad-spectrum triazole antifungal agent. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of its primary signaling pathway.

Core Physicochemical and Pharmacokinetic Properties

This compound is a synthetic triazole antifungal agent with a complex chemical structure. Its lipophilic nature contributes to its pharmacokinetic profile, which is characterized by high protein binding.

| Property | Value | Citations |

| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [1][2][3][4][5] |

| Molecular Weight | 705.63 g/mol | [1][2][3][4][5] |

| CAS Number | 84625-61-6 | [1][2][3][4][5] |

| IUPAC Name | 2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | [6] |

| Melting Point | 166.2 °C | [3] |

| Water Solubility | Insoluble | [1] |

| Protein Binding | 99.8% | [1] |

Primary Antifungal Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound exerts its primary antifungal effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] This enzyme, a member of the cytochrome P-450 family, is responsible for converting lanosterol to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting its synthesis, this compound causes the accumulation of toxic sterol intermediates and increases membrane permeability, ultimately leading to fungal cell death.[2]

Secondary Mechanism of Action: Hedgehog Signaling Pathway Inhibition

In addition to its antifungal properties, this compound has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[1] This activity is distinct from its effect on fungal sterol biosynthesis. This compound inhibits the Hh pathway at the level of the Smoothened (SMO) receptor, a critical component of the pathway, but through a mechanism different from other known SMO antagonists like cyclopamine.[1] This inhibition of Hh signaling gives this compound potential applications in oncology, as aberrant Hh pathway activation is implicated in several cancers, including basal cell carcinoma and medulloblastoma.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: Antifungal Susceptibility Testing (CLSI M38 Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, such as Aspergillus fumigatus.[4]

1. Inoculum Preparation: a. Subculture the Aspergillus isolate onto a nutrient agar like Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to promote conidial sporulation.[4] b. Prepare a conidial suspension by gently flooding the surface of the mature culture with sterile 0.85% saline containing a wetting agent (e.g., 0.05% Tween 80).[4] c. Dislodge the conidia by gently rubbing the surface with a sterile cotton swab. d. Transfer the resulting suspension into a sterile tube. Allow larger hyphal fragments to settle for 3-5 minutes.[4] e. Transfer the upper homogenous suspension to a new sterile tube. f. Adjust the conidial suspension concentration using a hemocytometer or spectrophotometer to a working stock of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[4]

2. Antifungal Agent Preparation: a. Prepare a stock solution of this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.

3. Microdilution Plate Inoculation and Incubation: a. Dispense 100 µL of each this compound dilution into the appropriate wells of the 96-well plate. b. Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.[4] c. Include a drug-free well (growth control) containing 100 µL of RPMI medium and 100 µL of the inoculum. d. Include an uninoculated well (sterility control) containing 200 µL of RPMI medium only. e. Seal the plate and incubate at 35°C for 48-72 hours.[2]

4. MIC Determination: a. After incubation, visually examine the wells for fungal growth. b. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.[2]

Protocol 2: In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the cytochrome P450 3A4 (CYP3A4) enzyme using human liver microsomes (HLMs).

1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.2-0.4 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4). b. This compound: Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) and perform serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). c. Probe Substrate: Prepare a solution of a CYP3A4-specific probe substrate, such as midazolam or testosterone, at a concentration close to its Michaelis-Menten constant (Km). d. NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

2. Incubation Procedure: a. In a 96-well plate, pre-warm the HLM suspension, buffer, and this compound dilutions to 37°C for 5-10 minutes. b. To each well, add the HLM suspension, the probe substrate, and the this compound dilution (or solvent for control wells). c. Initiate the metabolic reaction by adding the NADPH regeneration system to each well. The final incubation volume is typically 200 µL. d. Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range. e. Terminate the reaction by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.

3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis: a. Calculate the percentage of CYP3A4 activity remaining at each this compound concentration relative to the solvent control. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 3: Hedgehog Pathway Inhibition Assay (Gli1 mRNA Quantification)

This protocol details the quantification of the Hedgehog pathway downstream target, Gli1, mRNA expression in a suitable cell line (e.g., murine basal cell carcinoma line ASZ-001) following treatment with this compound, using quantitative real-time PCR (qRT-PCR).[1]

1. Cell Culture and Treatment: a. Culture ASZ-001 cells in appropriate media and conditions until they reach approximately 70-80% confluency. b. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).

2. RNA Extraction: a. After treatment, wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRI Reagent). c. Extract total RNA according to the manufacturer's protocol, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol. d. Resuspend the purified RNA pellet in RNase-free water and quantify its concentration and purity using a spectrophotometer.

3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme kit. b. In a typical reaction, combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, and random hexamer or oligo(dT) primers. c. Perform the reaction in a thermocycler according to the kit's recommended temperature profile (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15 minutes).